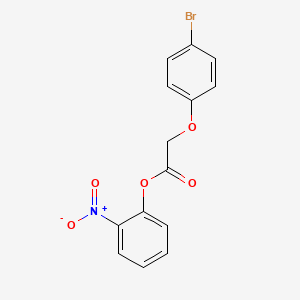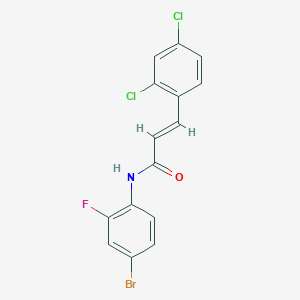![molecular formula C13H9BrClN3OS B3613037 N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-chlorobenzamide](/img/structure/B3613037.png)
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-chlorobenzamide
Overview
Description
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-chlorobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BPTES, and it is a potent inhibitor of glutaminase, an enzyme that plays a critical role in cancer metabolism.
Mechanism of Action
BPTES is a selective inhibitor of glutaminase, which is responsible for the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and its inhibition can lead to the selective killing of cancer cells. BPTES binds to the active site of glutaminase, preventing its catalytic activity.
Biochemical and physiological effects:
BPTES has been shown to have a significant impact on cancer cell metabolism. Inhibition of glutaminase leads to the accumulation of glutamine, which can have toxic effects on cancer cells. BPTES has also been shown to increase the sensitivity of cancer cells to other chemotherapy agents.
Advantages and Limitations for Lab Experiments
BPTES has several advantages for lab experiments. It is a potent and selective inhibitor of glutaminase, which makes it an excellent tool for studying the role of glutaminase in cancer metabolism. However, BPTES has some limitations, including its low solubility in aqueous solutions and its potential toxicity to non-cancerous cells.
Future Directions
There are several potential future directions for the study of BPTES. One area of research is the development of more potent and selective inhibitors of glutaminase. Another area of research is the investigation of the combination of BPTES with other chemotherapy agents to increase its efficacy. Additionally, the study of the role of glutaminase in other diseases, such as neurodegenerative disorders, is an area of interest.
Conclusion:
In conclusion, BPTES is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. Its selective inhibition of glutaminase makes it a promising tool for studying cancer metabolism. However, further research is needed to fully understand its potential applications and limitations.
Scientific Research Applications
BPTES has been extensively studied for its potential applications in cancer treatment. Glutaminase is an enzyme that is upregulated in many cancer cells, and its inhibition can lead to the selective killing of cancer cells. BPTES has shown promising results in preclinical studies as a potential anticancer agent.
properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)carbamothioyl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3OS/c14-9-4-5-11(16-7-9)17-13(20)18-12(19)8-2-1-3-10(15)6-8/h1-7H,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHVXSWUWZIRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B3612968.png)
![4-isobutoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B3612976.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B3612981.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B3612982.png)
![N-(3,4-dichlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3612985.png)
![2-[4-(1-azepanylsulfonyl)phenyl]-6-chloroimidazo[1,2-a]pyridine](/img/structure/B3613004.png)


![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3613038.png)

![8-chloro-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-naphthalenesulfonamide](/img/structure/B3613051.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B3613059.png)
![4-[(cyclohexylthio)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B3613060.png)